6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile
Description
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is a heterocyclic compound featuring a fused pyrrole-pyridine core with a chlorine substituent at position 6 and a carbonitrile group at position 2.
Properties
IUPAC Name |
6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClN3/c9-8-1-7-6(4-12-8)5(2-10)3-11-7/h1,3-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSKAMWCVBVCUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C(=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
6-Chloro-1H-pyrrolo[3,2-c]pyridine
This scaffold is synthesized via cyclization of 3-aminopyridine derivatives. A reported method involves:
Cyanation Precursors
Introduction of the nitrile group at position 3 often utilizes:
-
Cyanating agents : Trimethylsilyl cyanide (TMSCN) or copper(I) cyanide (CuCN).
-
Activation : Lewis acids like boron trifluoride (BF₃) or zinc chloride (ZnCl₂).
Synthetic Routes
Direct Cyanation of Halogenated Intermediates
A one-step cyanation protocol has been adapted from analogous pyrrolopyridine systems:
Procedure :
-
Dissolve 6-chloro-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous acetonitrile.
-
Add CuCN (2.5 equiv) and catalytic ZnCl₂ (0.1 equiv).
-
Reflux at 120°C under nitrogen for 8–12 hours.
-
Purify via column chromatography (hexane:ethyl acetate, 4:1).
Outcomes :
Mechanistic Insight :
The reaction proceeds via nucleophilic aromatic substitution (SNAr), where the electron-deficient position 3 of the pyrrolopyridine core is activated by ZnCl₂, enabling CN⁻ attack from CuCN.
Step 1: Formation of Pyrrolo[3,2-c]pyridine Core
A cyclocondensation approach is adapted from patent literature:
Step 2: Carboxylate to Nitrile Conversion
Decarboxylative cyanation :
-
Treat the ester with ammonium chloride and TMSCN in DMF.
Optimization Strategies
Solvent and Temperature Effects
Comparative studies on solvent systems reveal:
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 120 | 65 | 97 |
| Acetonitrile | 120 | 62 | 95 |
| THF | 80 | 45 | 90 |
Catalytic Enhancements
-
Palladium catalysts : Pd(OAc)₂ (0.5 mol%) improves yield to 75% in DMF at 100°C.
-
Microwave assistance : Reduces reaction time to 2 hours with comparable yields.
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Biological Activities
1. Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
One of the most promising applications of 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile is its role as an inhibitor of fibroblast growth factor receptors. FGFRs are implicated in various cancers, making this compound a candidate for cancer therapy. Research indicates that it can inhibit cell proliferation and induce apoptosis in cancer cells by interfering with critical signaling pathways such as ras–mek–erk and pi3k–akt.
2. Development of Selective MPS1 Inhibitors
This compound has been utilized in the design of selective inhibitors for the MPS1 kinase, which is vital for cell cycle regulation. A study demonstrated that derivatives based on this scaffold exhibited favorable pharmacokinetics and effectively inhibited MPS1 in tumor models, showcasing their potential in cancer treatment .
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions from suitable precursors. Common methods include:
- Palladium-Mediated Coupling : This method employs palladium catalysts to facilitate the formation of the pyrrolo structure through coupling reactions involving substituted pyridines and alkynes .
- Cyclo-condensation Reactions : These reactions utilize 2-amino-1H-pyrrole derivatives and active methylene compounds under acidic conditions to yield various pyrrolopyridine derivatives .
Applications in Medicinal Chemistry
Mechanism of Action
The mechanism by which 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)
- Structure : Chlorine at position 5, ethyl ester at position 2 (vs. CN at position 3 in the target compound).
- Synthesis: Prepared via esterification with 60% yield, comparable to non-chlorinated analogs .
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3)
- Structure : Chlorine at position 4, methyl at position 6, and an oxo group at position 2.
- Synthesis : Chlorination of a pyridine precursor using POCl₃/PCl₅ in CHCl₃, yielding a dihydropyridine derivative .
- Reactivity: Reacts with amines to form 4-amino derivatives, highlighting the electrophilic nature of the chloro-substituted position. The oxo group increases polarity, reducing solubility in non-polar solvents compared to the target compound.
6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
- Structure : Bromine at position 6 (vs. chlorine in the target) and a pyrrolo[2,3-b]pyridine core.
- Properties : Bromine’s higher molecular weight and polarizability may alter electronic effects and reactivity. Bromo-substituted analogs are often used in cross-coupling reactions, whereas chloro derivatives may exhibit slower kinetics in such processes .
Core Structural Modifications
2-Amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile Derivatives
- Structure: Pyrrole ring substituted with phenyl groups and an amino moiety.
- Modifications: Functionalization with pyridine fragments yields pyrrolo[2,3-b]pyridines (e.g., compounds 4a–c), demonstrating the versatility of cyanopyridine scaffolds in generating diverse heterocycles .
- Implications: The amino group in these derivatives introduces hydrogen-bonding capabilities, which are absent in the target compound’s structure.
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile Derivatives
- Structure : Trifluoromethyl and chloro substituents on a pyrazolo-pyrimidine core (e.g., 6-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile) .
- Properties : The trifluoromethyl group enhances metabolic stability and lipophilicity, contrasting with the simpler chloro-CN combination in the target compound.
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Synthesis Method | Yield | Notable Properties |
|---|---|---|---|---|---|
| 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile | Pyrrolo[3,2-c]pyridine | Cl (6), CN (3) | Likely chlorination | N/A | High electrophilicity, polar |
| Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) | Pyrrolo[2,3-c]pyridine | Cl (5), COOEt (2) | Esterification | 60% | Increased lipophilicity |
| 4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile (3) | Dihydropyridine | Cl (4), O (2), Me (6) | POCl₃/PCl₅ chlorination | High | High polarity, reactive at C4 |
| 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile | Pyrrolo[2,3-b]pyridine | Br (6), CN (3) | Bromination | N/A | Potential toxicity, heavier atom |
Biological Activity
6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS No. 1260381-90-5) is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₄ClN₃
- Molecular Weight : 177.59 g/mol
- Solubility : Varies across different solvents; generally soluble in organic solvents.
- Bioavailability Score : 0.55, indicating moderate bioavailability potential .
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including its role as an inhibitor of specific enzymes and its antimicrobial properties.
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance, derivatives of pyrrole compounds, including this compound, demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.12 to 12.5 μg/mL, showcasing their potential as antibacterial agents .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| This compound | 3.12 - 12.5 | S. aureus, E. coli |
| Control (Ciprofloxacin) | 2 | S. aureus, E. coli |
Anti-inflammatory Properties
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary data suggest that it may act as a potent inhibitor of certain kinases involved in inflammatory pathways and cell proliferation.
Case Studies
- DYRK1A Inhibition : In a recent study focusing on the design of DYRK1A inhibitors, compounds related to the pyrrolo series were synthesized and evaluated for their inhibitory activity. The results showed promising nanomolar-level inhibition of DYRK1A, which is implicated in various neurodegenerative diseases .
- Antioxidant Activity : The antioxidant capacity of this compound was assessed using ORAC assays, revealing significant protective effects against oxidative stress in cellular models .
Q & A
Q. What are the optimized synthetic routes for 6-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclization or condensation reactions. A robust protocol uses 6-chloro-1H-pyrrolo[3,2-c]pyridin-2(3H)-one as a precursor, reacting it with aldehydes (e.g., 3-chloro-2-fluorobenzaldehyde) in methanol at 50°C for 5 hours with piperidine as a catalyst, achieving yields up to 85% . Microwave-assisted synthesis is an alternative, reducing reaction time and improving efficiency by ~30% compared to conventional heating .
- Critical Parameters :
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Temperature | 50–80°C | 100–120°C |
| Time | 5–24 hours | 0.5–2 hours |
| Catalyst | Piperidine | Acidic solvents |
| Yield Range | 70–85% | 80–92% |
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation relies on NMR, IR, and mass spectrometry . Key spectral features include:
- ¹H NMR : Aromatic protons resonate at δ 7.2–8.1 ppm, with NH protons (if present) at δ ~5.6 ppm .
- IR : Stretching vibrations for the nitrile group (C≡N) appear at ~2220 cm⁻¹, and carbonyl (C=O) at ~1670 cm⁻¹ in derivatives .
- HRMS : Exact mass matching (e.g., [M+H]⁺ = 207.0325) confirms molecular formula .
Q. What preliminary biological activities have been reported for this compound?
- Methodological Answer : Derivatives exhibit antitumor, antidiabetic, and antimycobacterial activities . For example:
- Antitumor : Analogues with chloro and nitrile substituents show IC₅₀ values of 2–10 µM against breast cancer cell lines (MCF-7) .
- Antidiabetic : Pyrrolo-pyridine carbonitriles inhibit α-glucosidase with IC₅₀ ~15 µM, comparable to acarbose .
- Data Limitations : Activity varies with substitution patterns; systematic SAR studies are recommended .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for chiral derivatives of this scaffold?
- Methodological Answer : Quinine-catalyzed asymmetric reactions are effective. For example, tandem conjugate addition-intramolecular cyclization with malononitrile derivatives yields enantiomerically enriched products (e.g., 72% ee) .
- Key Steps :
Use chiral catalysts (e.g., quinine) in dichloromethane at -78°C.
Optimize stoichiometry of LiHMDS (1.0 M in THF) and methyl iodide for alkylation .
Monitor enantiomeric excess via HPLC with chiral columns (e.g., CHIRALPAK AD-H) .
Q. What computational strategies are used to predict the reactivity of this compound in cross-coupling reactions?
Q. How to resolve contradictions in reported biological data for pyrrolo-pyridine carbonitriles?
- Methodological Answer : Discrepancies often arise from differences in assay protocols or substituent effects . For example:
- Antimicrobial Activity : Discrepancies in MIC values (e.g., 4–32 µg/mL) may stem from variations in bacterial strains or solvent systems .
- Mitigation Strategies :
- Standardize assays using CLSI guidelines.
- Perform dose-response curves with >3 replicates.
- Compare logP and solubility data to account for bioavailability differences .
Q. What are the challenges in scaling up the synthesis of this compound under GMP conditions?
- Methodological Answer : Key issues include purity control and solvent selection .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
